molecular formula C13H18ClNO2 B2827798 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride CAS No. 1909310-06-0

2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride

Cat. No.: B2827798
CAS No.: 1909310-06-0
M. Wt: 255.74
InChI Key: YPYSPVOBXMDMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride: is a chemical compound with the molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g/mol . This compound is characterized by the presence of a cyclohexyl group and a pyridin-4-yl group attached to an acetic acid moiety, forming a hydrochloride salt. It is primarily used in research and development settings.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products:

Mechanism of Action

The exact mechanism of action of 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

    2-(Pyridin-4-yl)acetic acid: Shares the pyridin-4-yl group but lacks the cyclohexyl group.

    2-Cyclohexylacetic acid: Contains the cyclohexyl group but lacks the pyridin-4-yl group.

    Pyridine-4-acetic acid hydrochloride: Similar structure but without the cyclohexyl group.

Uniqueness: 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride is unique due to the presence of both the cyclohexyl and pyridin-4-yl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-cyclohexyl-2-pyridin-4-ylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h6-10,12H,1-5H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYSPVOBXMDMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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